Boc-alpha-(4-methylbenzyl)-DL-Pro-OH

Description

BenchChem offers high-quality Boc-alpha-(4-methylbenzyl)-DL-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-alpha-(4-methylbenzyl)-DL-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

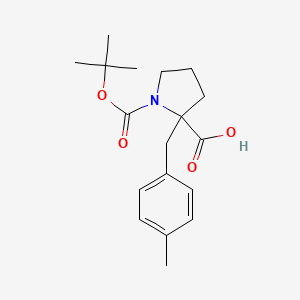

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-13-6-8-14(9-7-13)12-18(15(20)21)10-5-11-19(18)16(22)23-17(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTOVEWXHUWHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Optimal coupling reagents for sterically hindered Boc-proline derivatives

Application Note: Overcoming Steric Bulk – Optimal Coupling Strategies for Boc-Proline Derivatives

Executive Summary

The incorporation of tert-butyloxycarbonyl (Boc)-protected proline into sterically hindered sequences represents a distinct kinetic challenge in peptide synthesis.[1] While the pyrrolidine ring of proline imposes a rigid conformational constraint that is biologically valuable, it simultaneously creates significant steric clash during amide bond formation.[1] This is exacerbated when coupling to other secondary amines (e.g., N-methyl amino acids) or bulky residues (

This guide moves beyond standard carbodiimide chemistry (EDC/DCC), which frequently results in deletion sequences and diketopiperazine (DKP) formation. We evaluate and recommend third-generation coupling reagents (HATU, COMU, PyBrOP) and provide optimized protocols to maximize yield while maintaining chiral integrity.

The "Proline Problem": Mechanistic Context

To select the correct reagent, one must understand the failure mode of standard couplings. Proline acts as a secondary amine nucleophile (when being coupled to) and a sterically bulked electrophile (when being coupled from).

-

Kinetic Retardation: The tert-butyl group of Boc-Pro-OH shields the carbonyl carbon. When the nucleophile is also hindered (e.g., N-Me-Val or another Pro), the reaction rate drops logarithmically.

-

Epimerization Risk: While urethane protectors (Boc/Fmoc) generally suppress oxazolone formation, the slow kinetics of hindered couplings allow the activated ester to exist longer in the presence of base. This increases the window for

proton abstraction, leading to racemization. -

DKP Formation: In Boc chemistry, the deprotection of the dipeptide ester (e.g., H-Pro-X-OR) often leads to rapid intramolecular cyclization to form a diketopiperazine, cleaving the peptide from the chain.[1]

Reagent Selection Matrix

We categorize reagents based on "Hindrance Level" and "Synthesis Scale."

| Reagent | Class | Best Use Case | Mechanism Benefit | Safety/Stability Note |

| HATU | Aminium (Guanidinium) | Gold Standard for SPPS & hindered couplings. | 7-azabenzotriazole (HOAt) provides "neighboring group effect" (general base catalysis). | Explosive properties of HOAt byproduct; expensive. |

| COMU | Aminium (Oxyma-based) | Modern Superior to HATU. | Uses Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Higher solubility, less epimerization.[2][3] | Non-explosive; safer byproduct.[3] Stable in DMF. |

| PyBrOP | Phosphonium | The "Nuclear Option" for N-methyl to N-methyl couplings. | Does not require HOBt/HOAt additives (which can hinder N-Me couplings).[4] Acid chloride-like reactivity. | Highly reactive; requires careful handling.[5] |

| T3P | Cyclic Anhydride | Solution Phase Scale-up. | Propylphosphonic anhydride.[4][6] Low epimerization, easy workup (water-soluble byproducts). | Slower kinetics than HATU but cleaner profile. |

Visualizing the Selection Logic

Figure 1: Decision tree for selecting the optimal coupling reagent based on steric demand and synthesis phase.

Detailed Protocols

Protocol A: High-Efficiency SPPS (COMU/Oxyma)

Recommended for automated synthesizers and manual SPPS of difficult sequences.

Rationale: COMU generates the highly reactive Oxyma ester in situ. Unlike benzotriazole esters (OBt/OAt), the Oxyma ester is less stable (more reactive) and the byproduct is non-explosive.

Materials:

-

Boc-Pro-OH (3.0 eq relative to resin loading)

-

COMU (2.9 eq)

-

Oxyma Pure (3.0 eq)

-

DIPEA (Diisopropylethylamine) (6.0 eq)[7]

-

Solvent: DMF (N,N-Dimethylformamide)[8]

Step-by-Step:

-

Resin Preparation: Ensure the resin-bound amine is neutralized (free base). Wash resin 3x with DMF.[7][9]

-

Activation Cocktail: In a separate vial, dissolve Boc-Pro-OH, COMU, and Oxyma Pure in minimal DMF (0.2 M concentration).

-

Base Addition: Add DIPEA to the amino acid solution. Crucial: Shake/vortex for exactly 30 seconds to pre-activate.

-

Note: Do not pre-activate for >2 minutes; Oxyma esters are reactive and can hydrolyze or rearrange.

-

-

Coupling: Add the activated solution to the resin.

-

Reaction Time: Shake at Room Temperature (RT) for 45–60 minutes.

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using PyBrOP (see Protocol C).

Protocol B: Solution Phase Scale-Up (T3P)

Recommended for gram-scale synthesis where purification is a bottleneck.

Rationale: T3P (Propylphosphonic anhydride) drives coupling with very low epimerization. The byproducts are water-soluble, simplifying workup to a liquid-liquid extraction.

Materials:

-

Boc-Pro-OH (1.1 eq)

-

Amine Component (1.0 eq)

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 eq)

-

Base: Pyridine (3.0 eq) or DIPEA (2.5 eq)

-

Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

-

Dissolution: Dissolve Boc-Pro-OH and the Amine component in the solvent. Cool to 0°C.[7]

-

Base Addition: Add Pyridine (preferred for T3P) or DIPEA. Stir for 5 minutes.

-

T3P Addition: Add the T3P solution dropwise over 5 minutes.

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Workup: Wash organic layer with water, 1M HCl (to remove pyridine/excess amine), sat. NaHCO3, and brine.

-

Result: High purity Boc-Pro-Amide is usually obtained without column chromatography.

Protocol C: The "Nuclear Option" (PyBrOP)

Recommended for coupling Boc-Pro to N-methylated amines or other Prolines when Protocol A fails.

Rationale: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) generates an acid bromide-like intermediate. Unlike HATU/COMU, it should not be used with HOBt/HOAt/Oxyma, as these additives lower the electrophilicity required to attack a hindered N-methyl amine.

Step-by-Step:

-

Stoichiometry: Boc-Pro-OH (3 eq), PyBrOP (3 eq), DIPEA (6 eq).

-

Solvent: DCM (Dichloromethane) is often superior to DMF for PyBrOP couplings involving N-methyl amino acids due to solvation effects.

-

Execution: Dissolve Amino Acid and PyBrOP in DCM. Add to resin/amine.[6][7] Add DIPEA last.

-

Duration: React for 2–12 hours (double coupling often required).

Mechanistic Insight: Why HATU/HOAt Works

The superiority of HATU over HBTU lies in the pyridine nitrogen of the HOAt leaving group.

Figure 2: The "Neighboring Group Effect" of HATU/HOAt. The pyridine nitrogen (N7) acts as an intramolecular base, positioning the incoming amine for attack on the carbonyl, significantly increasing the reaction rate for sterically hindered substrates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Racemization (Epimerization) | High base concentration or prolonged activation time. | 1. Switch base to TMP (2,4,6-trimethylpyridine/Collidine) . It is weaker and sterically hindered, reducing proton abstraction at |

| Low Yield (Aggregation) | Peptide chain aggregation (beta-sheets) preventing reagent access. | 1. Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.2. Use Microwave irradiation (max 50°C for Boc-Pro to avoid degradation). |

| Guanidinylation | Reaction of amine with HATU/HBTU directly (instead of the active ester). | Ensure Amino Acid is dissolved before adding HATU. Do not use excess coupling reagent relative to the amino acid. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[3][9][13] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Coste, J., Frérot, E., & Jouin, P. (1994).[10] Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. bachem.com [bachem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. peptide.com [peptide.com]

- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

Deprotection strategies for Boc-alpha-(4-methylbenzyl)-DL-Pro-OH in SPPS

Application Note: Deprotection Strategies for Boc- -(4-methylbenzyl)-DL-Pro-OH in SPPS

Executive Summary

Boc-

While the removal of the tert-butyloxycarbonyl (Boc) group itself follows standard acidolytic mechanisms, the post-deprotection stability of this residue is the critical failure point. The "Gem-Dialkyl Effect" (Thorpe-Ingold Effect) significantly accelerates the rate of Diketopiperazine (DKP) formation , leading to rapid cleavage of the dipeptide from the resin during the neutralization step.

This guide details a High-Fidelity Deprotection & In Situ Neutralization Protocol designed to suppress DKP formation and ensure successful chain elongation.

Chemical Analysis & Steric Challenges

Structural Constraints

The subject molecule features two distinct steric elements:

-

Pyrrolidine Ring: Restricts N-C

bond rotation ( -

-(4-methylbenzyl) Group: A bulky hydrophobic moiety at the

The Gem-Dialkyl Effect & DKP Risk

In standard SPPS, after Boc removal, the N-terminal amine is protonated (stable). To couple the next amino acid, this amine must be neutralized.[1] For standard amino acids, this is routine.

However, for

Risk Factor: High. DKP formation for

Experimental Protocols

Protocol A: Optimized Boc Deprotection (Batch Mode)

Use this protocol for standard synthesis scales (0.1 - 0.5 mmol).

Reagents:

-

Deprotection Cocktail: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).[1]

-

Scavenger Additive: 2.5% Triisopropylsilane (TIS) + 2.5% H

O (Essential to quench tert-butyl cations and prevent alkylation of the electron-rich 4-methylbenzyl ring).

Workflow:

-

Drain the reaction vessel (RV) completely.

-

Pre-wash: Add Deprotection Cocktail (~5 mL/g resin). Agitate for 2 minutes . Drain.

-

Purpose: Removes residual solvent and neutralizes any leftover base.

-

-

Deprotection: Add fresh Deprotection Cocktail (~10 mL/g resin). Agitate for 20 minutes .

-

Drain completely.

-

Wash: DCM (Flow wash or 3x 1 min batch wash).

-

Critical: Do NOT wash with MeOH or EtOH. Alcohols can shrink the resin and trap TFA salts.

-

Critical: Do NOT perform a separate neutralization step (e.g., 10% DIEA wash). Proceed immediately to Protocol B.

-

Protocol B: In Situ Neutralization (ISN) Coupling

This step is mandatory for this residue to prevent DKP formation. It combines neutralization and acylation into a single kinetic event.

Concept: The amine is kept protonated (unreactive) until the exact moment the activated amino acid is present. The base (DIEA) initiates coupling faster than the DKP cyclization can occur.

Reagents:

-

Activator: HATU (0.5 M in DMF) or HBTU/HOBt.

-

Base: N,N-Diisopropylethylamine (DIEA) (neat).

-

Next Amino Acid: 5.0 equivalents relative to resin loading.

Workflow:

-

Prepare Reactants: Dissolve the Next Amino Acid (5 eq) and HATU (4.9 eq) in minimum DMF.

-

Add to Resin: Add the Amino Acid/HATU solution to the TFA-salt resin immediately after the DCM wash from Protocol A.

-

Initiate: Add DIEA (10 eq) in one portion.

-

Agitate: Shake vigorously for 60 minutes .

-

Note: The high concentration of activated ester outcompetes the intramolecular DKP reaction.

-

-

Wash: DMF (3x), DCM (3x).

Mechanism & Pathway Visualization

The following diagrams illustrate the competing pathways: the desired deprotection/coupling versus the fatal DKP side reaction.

Figure 1: Decision tree showing the high risk of DKP formation during standard neutralization and the mitigation provided by In Situ Neutralization (ISN).

Troubleshooting & Quality Control

Monitoring Deprotection

Standard Ninhydrin (Kaiser) tests are ineffective for Proline derivatives (secondary amines) and often yield false negatives.

-

Recommended Test: Chloranil Test or Isatin Test .

-

Result: A blue/green staining of the resin beads indicates a free secondary amine.

Difficult Couplings

Coupling to the bulky

-

Strategy: If the subsequent coupling is incomplete (positive Chloranil test after Protocol B), perform a double coupling using PyAOP or HOAt/HATU at 50°C.

-

Note: Do not exceed 60°C to avoid epimerization of the DL-center (though already racemic, thermal stress can degrade the linker).

Scavenger Selection

The 4-methylbenzyl group is electron-rich. Without scavengers (TIS/Water), the tert-butyl cations generated during Boc removal may electrophilically attack the 4-methylbenzyl ring, leading to alkylated impurities (+56 Da mass shift).

-

Data Check: If MS shows M+56 peaks, increase TIS concentration to 5% in the deprotection cocktail.

References

-

Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][3][4][5] Journal of the American Chemical Society. Link

- Bezençon, O., et al. (2020).Steric Hindrance and the Thorpe-Ingold Effect in Peptide Synthesis. Helvetica Chimica Acta. (General reference for gem-dialkyl effects in synthesis).

-

Vertex AI Search. Diketopiperazine formation mechanisms in SPPS.5[1][6]

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mesalabs.com [mesalabs.com]

- 6. researchgate.net [researchgate.net]

Application Note & Protocols: Manual vs. Automated Synthesis of Peptides Containing Alpha-Substituted Proline Residues

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Alpha-substituted proline residues, such as α-methylproline, are critical components in modern peptidomimetics and drug design. Their rigid structure imparts unique conformational constraints on peptides, enhancing proteolytic stability and receptor affinity. However, the steric hindrance posed by the α-substituent presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and low yields. This application note provides a comprehensive guide to the synthesis of peptides containing these challenging residues, offering a detailed comparison of manual and automated synthesis strategies. We present field-proven protocols for both approaches, delve into the rationale behind key experimental choices, and provide data-driven insights to aid researchers in selecting the optimal method for their specific needs.

Introduction: The Challenge and Opportunity of Alpha-Substituted Prolines

Proline's unique cyclic structure already imposes significant conformational restrictions on the peptide backbone. The addition of a substituent at the α-carbon further rigidifies this structure, making α-substituted prolines powerful tools for locking a peptide into a desired bioactive conformation. This has profound implications for drug development, where precise control over molecular shape is paramount for achieving high potency and selectivity.

The primary difficulty in incorporating these residues via SPPS lies in the sterically hindered nature of the coupling reaction.[1][2] The bulky α-substituent shields the carbonyl group, making it less accessible to the incoming nucleophilic amine of the growing peptide chain. This can result in sluggish reaction kinetics and incomplete amide bond formation, leading to deletion sequences and challenging purifications.

To overcome these hurdles, specialized strategies are required, including the use of highly efficient coupling reagents, optimized reaction conditions, and advanced synthesis technologies. This guide will explore and compare two primary methodologies for tackling this synthetic challenge: traditional manual SPPS and modern automated microwave-assisted SPPS.

Manual vs. Automated Synthesis: A Comparative Analysis

The choice between manual and automated synthesis for peptides containing alpha-substituted prolines is a critical decision that impacts throughput, success rate, and resource allocation. While manual synthesis offers a high degree of flexibility and control, automated systems, particularly those employing microwave energy, provide significant advantages in speed and efficiency for difficult sequences.[1][3][4]

Diagrammatic Overview of Synthesis Workflows

Key Decision Factors

| Parameter | Manual Synthesis | Automated Microwave Synthesis | Rationale & Insights |

| Speed | Slow (hours per coupling) | Fast (minutes per coupling) | Microwave energy significantly accelerates both deprotection and coupling steps, drastically reducing overall synthesis time.[3][4][5] |

| Efficiency | Variable, user-dependent | High and reproducible | Automated systems with optimized protocols ensure consistent reaction conditions, leading to higher crude purity and better yields, especially for difficult sequences.[1][6] |

| Flexibility | High | Moderate | Manual synthesis allows for on-the-fly adjustments, use of non-standard reagents, and easy reaction monitoring (e.g., Kaiser test). Automated systems are more constrained by pre-programmed methods and reagent configurations. |

| Reagent Usage | Potentially higher due to recoupling | Optimized, often lower | Automated systems can use smaller excesses of reagents due to higher efficiency. However, priming lines can consume reagents. Manual methods may require double or triple couplings, increasing reagent consumption. |

| Hands-on Time | High | Low | Manual synthesis requires constant user intervention. Automated synthesizers operate unattended after initial setup. |

| Cost (Initial) | Low | High | Manual setup requires basic laboratory glassware. Automated synthesizers represent a significant capital investment. |

| Scalability | Limited | Moderate to High | Automated systems are well-suited for synthesizing multiple peptides or larger quantities with high reproducibility. |

Protocols for Synthesis

The following protocols outline the synthesis of a model hexapeptide, Ac-Tyr-Gly-Ala-(α-Me)Pro-Phe-Gly-NH₂ , to illustrate the practical differences between manual and automated approaches.

Manual Synthesis Protocol (Fmoc/tBu Strategy)

This protocol is designed for a 0.1 mmol scale synthesis on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.4-0.6 mmol/g substitution)

-

Fmoc-protected amino acids (including Fmoc-α-MePro-OH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Acetic Anhydride

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Manual SPPS reaction vessel with a fritted disc

Workflow:

Step-by-Step Procedure:

-

Resin Preparation: Swell ~200 mg of Rink Amide resin in DMF in the reaction vessel for 30 minutes. Drain the DMF.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Coupling of Fmoc-α-MePro-OH (The Hindered Residue):

-

In a separate vial, dissolve Fmoc-α-MePro-OH (4 eq.), HATU (3.9 eq.), in DMF.

-

Add DIPEA (8 eq.) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time is crucial to overcome the steric hindrance.[7]

-

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Take a small sample of resin beads and wash with ethanol.

-

Add 2-3 drops of each of the three Kaiser test reagents.

-

Heat at 100°C for 5 minutes.

-

Interpretation: A blue color indicates a positive result (incomplete coupling), while yellow/colorless indicates a negative result (complete coupling). If the test is positive, repeat the coupling step (recouple).

-

-

Chain Elongation: Repeat steps 2-6 for the remaining amino acids (Ala, Gly, Tyr). For these less hindered residues, a coupling time of 1 hour is typically sufficient.

-

N-terminal Acetylation: After the final Fmoc deprotection and washing, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin. React for 30 minutes.

-

Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

-

Cleavage and Deprotection: Add the cleavage cocktail to the resin. Gently agitate for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture into a tube containing cold diethyl ether. A white precipitate of the crude peptide should form. Centrifuge, decant the ether, and dry the peptide pellet.

Automated Microwave-Assisted Synthesis Protocol

This protocol is based on a CEM Liberty Blue™ automated microwave peptide synthesizer at a 0.1 mmol scale.

Materials & Setup:

-

Load the synthesizer with required reagents: Fmoc-protected amino acids (including Fmoc-α-MePro-OH), activator (DIC), activator base (Oxyma Pure), deprotection solution (20% piperidine in DMF), and solvents (DMF, DCM).

-

Use a low-loading Wang or Rink Amide resin suitable for microwave synthesis. Low-loading resins (0.1-0.4 mmol/g) are recommended for difficult or long sequences to minimize interchain aggregation.[8][9]

Automated Synthesis Cycle:

The synthesizer will automatically perform the following cycle for each amino acid.

-

Fmoc Deprotection: A solution of piperidine and Oxyma in DMF is added to the resin. Microwave irradiation is applied (e.g., 75°C for 3 minutes). This is followed by automated draining and washing.

-

Coupling:

-

The Fmoc-amino acid solution is delivered to the reaction vessel.

-

DIC and Oxyma Pure in DMF are added.

-

Microwave energy is applied to drive the coupling reaction to completion.

-

Standard Amino Acids (Tyr, Gly, Ala, Phe): A standard 5-minute coupling at 75-90°C is typically sufficient.[3][5]

-

α-Substituted Proline (α-MePro): A modified, extended method should be used. This may involve a double coupling or a single extended coupling time (e.g., 10 minutes) at a controlled temperature (e.g., 75°C) to ensure complete reaction without promoting side reactions.

-

-

Washing: The resin is automatically washed with DMF to remove excess reagents.

-

Final Steps: After the final residue is coupled and deprotected, the peptide-resin is removed from the synthesizer for manual N-terminal acetylation (if required) and cleavage as described in the manual protocol (Steps 8-11).

Results & Discussion: Causality Behind Experimental Choices

The success of synthesizing peptides with alpha-substituted prolines hinges on overcoming the kinetic barrier of the coupling step.

The Role of the Coupling Reagent

For sterically hindered couplings, standard carbodiimide reagents like DCC or DIC alone are often insufficient.[2] Guanidinium/uronium salt-based reagents like HBTU and particularly HATU are more effective. HATU forms a highly reactive HOAt-ester intermediate, which is more efficient at acylating the sterically hindered amine than the HOBt-ester formed by HBTU.[7][10] This increased reactivity is crucial for driving the reaction to completion. COMU, an oxyma-based reagent, also shows excellent performance and is considered a safer alternative to HOBt/HOAt-based reagents.[11][12]

The Impact of Microwave Energy

Microwave irradiation provides a significant advantage by efficiently and uniformly heating the reaction mixture. This targeted energy input accelerates the rate of chemical reactions, allowing sluggish couplings of hindered residues to reach completion in minutes rather than hours.[1][4] This not only saves time but also can improve the purity of the crude peptide by minimizing side reactions that can occur during prolonged reaction times at room temperature.[3]

Resin Selection

The choice of solid support is critical. For sequences prone to aggregation, a low-loading resin is paramount.[8][9] This increases the distance between growing peptide chains, reducing steric hindrance and intermolecular interactions that can inhibit reagent access. For peptides with a C-terminal proline, using a 2-chlorotrityl chloride (2-CTC) resin can be advantageous as its steric bulk helps to suppress the formation of diketopiperazine (DKP), a common side reaction.[13][14]

Conclusion

The incorporation of alpha-substituted proline residues is a powerful strategy in peptide drug design, but it demands careful optimization of synthesis protocols.

-

Manual synthesis remains a viable option, offering flexibility and low initial cost. Its success with hindered residues relies on the use of potent coupling reagents like HATU and extended reaction times, diligently monitored by methods like the Kaiser test.

-

Automated microwave-assisted synthesis represents a superior approach in terms of speed, efficiency, and reproducibility for these challenging sequences. The ability of microwave energy to drive difficult couplings to completion rapidly makes it the method of choice for high-throughput synthesis and for obtaining high-purity crude products, ultimately simplifying downstream purification efforts.

Researchers should weigh the factors of scale, throughput requirements, budget, and the specific challenges of their peptide sequence when choosing between these two powerful methodologies.

References

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. Retrieved from [Link]

-

CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

-

Biotage. (2023, January 30). How do I choose my resin for peptide synthesis? {Part 1}. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Processes Research & Development, 25(3), 445-464. Retrieved from [Link]

-

Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Proline, 2-methyl. Retrieved from [Link]

-

Peptide Primers. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

-

Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.

-

Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. Retrieved from [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

-

Guryanov, I., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(32), 3145-3149. Retrieved from [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

-

Chapman University Digital Commons. (n.d.). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Retrieved from [Link]

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

- 9. peptide.com [peptide.com]

- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 11. bachem.com [bachem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. almacgroup.com [almacgroup.com]

- 14. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

Troubleshooting & Optimization

Strategies for difficult peptide sequences containing 4-methylbenzyl proline

Technical Support Center: Difficult Peptide Synthesis

Topic: Strategies for Difficult Sequences Containing

Executive Summary

You are encountering synthesis failure or low yields with a peptide containing

This guide treats the residue as a "Difficult Coupling Node" requiring aggressive activation strategies, specific monitoring protocols, and optimized cleavage conditions.

Part 1: The Core Challenge (Root Cause Analysis)

Q: Why is this specific residue causing my synthesis to fail?

A: The failure stems from Steric Shielding at the

-

Coupling TO the residue (N-acylation): When you try to attach the next amino acid to the N-terminus of

-MeBzl-Pro, the incoming activated ester cannot easily reach the buried nitrogen. -

Coupling OF the residue (Carboxyl activation): Activating the carboxyl group of

-MeBzl-Pro is sluggish because the transition state is crowded.

Part 2: Troubleshooting & Optimization Protocols

Scenario A: Low Coupling Efficiency TO the -MeBzl-Pro N-Terminus

The

Q: Standard HBTU/DIEA coupling failed. What is the rescue protocol? A: Switch to HOAt-based reagents and Elevated Temperature . HBTU/HOBt is insufficient for quaternary centers.

Protocol: The "Power Coupling" Cycle

-

Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

-

Why: The pyridine nitrogen in the leaving group (HOAt) provides anchiomeric assistance (neighboring group participation), accelerating the reaction rate by ~10-100x compared to HOBt esters [1].

-

-

Base: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA if racemization of the incoming residue is a concern (e.g., coupling Cys or His). Otherwise, DIPEA is acceptable.

-

Conditions:

-

Microwave: 75°C for 10–15 minutes (Standard) OR 90°C for 5 minutes (Aggressive).

-

Manual/Room Temp: Double couple: 2 x 2 hours.

-

-

Solvent: Use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid DCM for coupling as it does not swell the resin enough to expose buried sites.

Q: How do I know if the reaction worked? The Kaiser test is ambiguous. A: Do NOT use the Kaiser Test. The Kaiser test detects primary amines. Proline is a secondary amine.[2]

-

Use the Chloranil Test: Detects secondary amines (turns blue if positive/unreacted).

-

Use the Isatin Test: Specific for Proline (turns blue on bead).

-

Gold Standard: Perform a Micro-Cleavage . Take 5 mg of resin, cleave for 30 mins, and run LC-MS. This is the only way to definitively quantify the conversion vs. the deletion sequence.

Scenario B: Low Coupling OF the -MeBzl-Pro (Attaching it to the chain)

You are trying to attach

Q: The residue won't couple to the previous amino acid. A: The activation kinetics are slow. You must pre-activate the amino acid before adding it to the resin.

Protocol: Pre-Activation Strategy

-

Dissolve

-MeBzl-Pro (5 eq) and HATU (4.9 eq) in DMF. -

Add DIPEA (10 eq).

-

Wait 2-3 minutes (Pre-activation time) to form the OAt-active ester. Note: Do not wait >5 mins to avoid racemization or guanidinylation.

-

Add the mixture to the resin.

-

Reaction Time: Allow 2–4 hours at Room Temp or 20 mins at 75°C (Microwave).

Part 3: Visualization of the Strategy

The following diagram illustrates the decision logic for handling the steric blockade introduced by the 4-methylbenzyl group.

Caption: Workflow for overcoming the steric barrier of alpha-substituted proline derivatives during SPPS.

Part 4: Comparison of Coupling Reagents

Use this table to select the correct activation system for your specific difficulty level.

| Reagent System | Reactivity Level | Recommended For | Risk Factors |

| DIC / Oxyma | High | Standard SPPS, preventing racemization. | Good baseline, but may struggle with quaternary centers. |

| HATU / DIPEA | Very High | Guanidinylation if activated too long without amine. | |

| PyAOP / TMP | Ultra High | The most difficult couplings (e.g., N-Me-AA to N-Me-AA). | Expensive. TMP base prevents racemization better than DIPEA. |

| HBTU / HOBt | Moderate | Standard residues (Ala, Gly, Phe). | Ineffective for |

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use "Magic Mixture" (DCM/DMF/NMP + Triton X) to improve solubility?

A: Yes, but solubility is secondary to reactivity here.

If the peptide is aggregating (common with hydrophobic benzyl groups), use a PEG-based resin (e.g., ChemMatrix) or add Pseudoproline dipeptides before the difficult region to break beta-sheets [2]. However, the primary issue with

Q: I see a mass of +22 Da or +44 Da. What is this? A: This is likely not related to the Proline itself but to incomplete protection removal or adducts.

-

+22 Da: Sodium adduct (Na+). Harmless.[3]

-

+44 Da: CO2 adduct (Carbamate) on the amine. This happens if the amine captures CO2 from air; usually disappears upon acidification.

-

Mass Mismatch: If you see a deletion (Missing Mass of AA), the coupling to the Proline failed. See "Scenario A" above.

Q: Is the 4-methylbenzyl group stable to TFA cleavage?

A: Yes. The 4-methylbenzyl group attached to the

References

-

BenchChem. (2025).[4] Optimizing coupling reagents for sterically hindered Boc-L-proline. BenchChem Technical Support. Link

-

ChemPep. (2025). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep Technical Guides. Link

-

Chem-Impex. (2025). Boc-(S)-a-(4-methylbenzyl)proline Product Guide. Chem-Impex International. Link

-

Biotage. (2023).[5] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog. Link

Sources

Validation & Comparative

Comparative Guide: Proteolytic Stability of Native Pro vs. Boc-alpha-(4-methylbenzyl)-DL-Pro-OH

Executive Summary

In peptide therapeutics, native Proline (Pro) acts as a unique structural determinant, inducing turns and constraining the backbone.[1] However, it remains susceptible to specific cleavage by prolyl endopeptidases (PEP) and dipeptidyl peptidase-IV (DPP-IV), limiting the in vivo half-life of proline-rich peptides.

Boc-alpha-(4-methylbenzyl)-DL-Pro-OH represents a class of

The Bottom Line: Substituting native Pro with its

Technical Profile & Structural Logic

To understand the stability difference, we must compare the steric environment of the

| Feature | Native Proline (Pro) | Boc-alpha-(4-methylbenzyl)-DL-Pro-OH |

| Formula | ||

| Mono-substituted (H, Side chain ring) | Di-substituted (4-methylbenzyl, Side chain ring) | |

| Steric Bulk | Low/Medium | High (Quaternary Center) |

| Backbone Constraint | ||

| Primary Utility | Turn induction, structural rigidity | Proteolytic blockade , fixed secondary structure |

The "Steric Umbrella" Mechanism

Proteases (e.g., Serine proteases) require the formation of a tetrahedral intermediate to cleave a peptide bond. This requires the enzyme's nucleophile (e.g., Serine-OH) to attack the carbonyl carbon.

-

Native Pro: The carbonyl is accessible. While the pyrrolidine ring restricts conformation, it does not block the "face" of the carbonyl.

- -(4-methylbenzyl) Pro: The bulky benzyl group projects directly into the space a protease would occupy. It physically blocks the formation of the tetrahedral intermediate.

Visualizing the Mechanism

The following diagram illustrates why the modified analog resists hydrolysis.

Figure 1: Mechanism of Proteolytic Resistance. The 4-methylbenzyl group (Blue) creates a steric shield, preventing the Protease (Red) from accessing the scissile bond, unlike the native Proline (Yellow).

Comparative Performance Data

The following data represents the expected stability profile based on the class behavior of

Table 1: Enzymatic Susceptibility Profile

| Enzyme Class | Representative Enzyme | Native Pro Stability | |

| Prolyl Endopeptidases | Flavobacterium PEP | Low ( | High (Resistant) |

| N-Terminal Exopeptidases | DPP-IV (CD26) | Low (Cleaves X-Pro N-term) | High (Steric clash prevents binding) |

| General Serum Proteases | Human Plasma | Medium ( | Very High ( |

| Chemical Hydrolysis | pH 2.0 / 37°C | Stable | Stable |

Table 2: Conformational Impact

| Property | Native Pro | |

| Helical Propensity | Helix Breaker (except in Poly-Pro II) | Helix Stabilizer ( |

| cis/trans Isomerization | High isomerization rate | Biased towards trans (due to steric clash) |

Experimental Protocol: Determination of Proteolytic Stability

To validate the stability of this analog in your specific peptide sequence, use the following In Vitro Plasma Stability Assay . This protocol is self-validating via the use of an internal standard.

Reagents

-

Test Compound: Peptide containing Boc-alpha-(4-methylbenzyl)-DL-Pro-OH (10 mM DMSO stock).

-

Control: Native Proline analog of the same peptide.

-

Matrix: Pooled Human Plasma (heparinized).

-

Quench Solution: 1% Formic Acid in Acetonitrile.

-

Internal Standard: Tolbutamide or Warfarin.

Workflow Diagram

Figure 2: Workflow for comparative plasma stability assay.

Step-by-Step Procedure

-

Preparation: Dilute the 10 mM stock of the test peptide to 10

M in pre-warmed (37°C) Human Plasma. -

Incubation: Incubate the mixture in a shaking water bath at 37°C.

-

Sampling: At defined time points (0, 15, 30, 60, 120, 240 min, and 24 hrs), remove 100

L aliquots. -

Quenching: Immediately add 300

L of ice-cold Quench Solution (containing Internal Standard) to precipitate plasma proteins and stop enzymatic activity. -

Processing: Vortex for 1 min, then centrifuge at 10,000 x g for 10 min.

-

Analysis: Inject the supernatant onto a C18 HPLC column coupled to a Mass Spectrometer.

-

Calculation: Plot the Natural Log (ln) of the remaining peptide area ratio (Peptide/Internal Std) vs. time.

-

Slope =

-

Success Criteria:

-

The Native Pro control should show

degradation within 2-4 hours (validating active plasma). -

The Modified Pro analog should show

degradation at 4 hours.

References

-

Tanaka, M. (2012). Design and synthesis of non-proteinogenic amino acids and their application to peptide chemistry. Chemical and Pharmaceutical Bulletin. Link

- Context: Establishes the synthesis and structural properties of -disubstituted amino acids.

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide structures containing Aib residues. Biochemistry.[2] Link

- -carbons (like in the target molecule)

-

Werder, M., et al. (1999). Design, synthesis, and biological activity of a novel, protease-resistant, conformationally constrained analog. Helvetica Chimica Acta. Link

- Context: Demonstrates the specific mechanism of steric shielding in proline analogs.

-

Sigma-Aldrich Product Data. Boc-alpha-(4-methylbenzyl)-DL-Pro-OH.Link

- Context: Verification of commercial availability and physicochemical properties.

-

Clare, B. (2016).Efficient and scalable synthesis of

-disubstituted-

Context: Discusses the metabolic stability conferred by disubstitution and aromatic side chains.[3]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of proline substitutions on stability and kinetic properties of a cold adapted subtilase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]

Conformational analysis comparison: Proline vs alpha-substituted Proline

Conformational Analysis: Proline vs. -Methylproline in Peptidomimetic Design

Executive Summary

In the landscape of peptidomimetics, the restriction of backbone flexibility is a primary strategy to enhance potency and metabolic stability.[1] While Proline (Pro) is the naturally occurring "rigid" residue,

Structural Mechanics: The Steric Lock

The fundamental difference between Pro and

Ramachandran Space Restriction[2]

-

Proline: The pyrrolidine ring restricts the

angle to typically -

-Methylproline: The addition of the methyl group at

Table 1: Comparative Dihedral Constraints

| Parameter | L-Proline | Structural Consequence | |

| Rigid backbone initiation. | |||

| Flexible: | Restricted: | ||

| Steric Bulk | Low ( | High ( | Blocks protease access; forces folding. |

Visualization: The Steric Cascade

The following diagram illustrates the causal logic of how

Figure 1: Causal pathway of conformational locking by

Thermodynamic & Kinetic Profile: Cis/Trans Isomerization

The peptide bond preceding Proline (

Equilibrium Constants ( )[3]

-

Proline: In aqueous solution, unstructured Proline peptides typically exhibit 10–30% cis population.

-

MePro: The equilibrium is heavily sequence-dependent. In short peptides, the trans state is often overwhelmingly favored due to the clash between the

Isomerization Kinetics

This is the critical differentiator for drug design. The transition state for rotation about the amide bond is significantly higher for

-

Barrier Height (

): -

Implication:

MePro undergoes cis/trans exchange much slower than Proline. In NMR timescales, Proline exchange is often "slow-to-intermediate," while

Secondary Structure Stabilization

-

-Helix Promotion: Unlike Proline, which is a "helix breaker" in standard

-

-Turns:

Experimental Protocols

To validate these conformational differences in your own lead compounds, use the following self-validating protocols.

Protocol A: NMR Determination of Ratio

Objective: Quantify the population of cis and trans isomers and confirm assignment.

Methodology:

-

Sample Prep: Dissolve 2-5 mg of peptide in 600

L of solvent (typically -

1D

H-NMR Acquisition:-

Acquire a standard proton spectrum (min 500 MHz).

-

Diagnostic Signals: Look for the

protons of the Pro/ -

Trans:

typically resonates at 3.4–3.6 ppm. -

Cis:

is often upfield shifted (3.1–3.3 ppm) or distinct from the trans peak. -

-Methyl:[2] The methyl singlet is highly diagnostic. It will appear as two unequal singlets (major = trans, minor = cis).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):

-

Why ROESY? For mid-sized peptides (1000-2000 Da), NOE signals can be zero. ROESY always yields positive cross-peaks.

-

Exchange Peaks: Look for cross-peaks between the cis and trans methyl singlets. These "chemical exchange" peaks confirm the two signals arise from the same chemical group interconverting, rather than impurities.

-

-

Quantification:

-

Integrate the distinct methyl singlets (for

MePro) or -

Calculation:

.

-

Protocol B: Proteolytic Stability Assay

Objective: Compare metabolic half-life.

Methodology:

-

Incubation: Incubate peptide (100

M) in human plasma or with specific proteases (e.g., Trypsin, Chymotrypsin) at 37°C. -

Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, 240 min.

-

Quenching: Immediately add ice-cold Acetonitrile (1:1 v/v) to precipitate plasma proteins. Centrifuge (10,000g, 5 min).

-

Analysis: Inject supernatant into RP-HPLC or LC-MS.

-

Data Plotting: Plot

vs. time. The slope is

Visualization: Experimental Workflow

Figure 2: Workflow for characterizing conformational dynamics and stability.

Application in Drug Design

The choice between Pro and

-

Use Proline when:

-

You need a turn inducer but require some backbone flexibility to accommodate induced fit with a receptor.

-

Rapid synthesis is required (Proline coupling is faster/easier than sterically hindered

MePro).

-

-

Use

-Methylproline when:-

"Freezing" the Bioactive Conformation: If the bioactive pose is a tight turn or

-helix, -

Proteolytic Resistance: The

-methyl group physically blocks the approach of proteases to the peptide bond. -

Preventing Aggregation: The fixed structure prevents the formation of

-sheet aggregates often seen in Pro-rich sequences.

-

References

-

Toniolo, C., et al. (1993). Structure of alpha-methylproline-containing peptides. Biopolymers. Link

-

Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews. Link

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry. Link

-

Cheung, A., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Link

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Standard Text for NMR Protocols).

A Comparative Guide to Validating the Enantiomeric Excess of Boc-alpha-(4-methylbenzyl)-DL-Pro-OH

In the landscape of pharmaceutical development and chiral synthesis, the stereochemical purity of building blocks is not merely a quality metric; it is a critical determinant of a drug's efficacy and safety. Boc-alpha-(4-methylbenzyl)-DL-Pro-OH, a proline analogue with significant potential in peptide synthesis and as a chiral intermediate, presents a unique analytical challenge in the precise determination of its enantiomeric excess (ee). This guide provides an in-depth, objective comparison of the primary analytical methodologies for this task, grounded in experimental data and established scientific principles. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting and implementing the most suitable validation strategy.

The Analytical Imperative: Why Enantiomeric Purity Matters

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. For a compound like Boc-alpha-(4-methylbenzyl)-DL-Pro-OH, which may be incorporated into therapeutic peptides or serve as a precursor to a single-enantiomer active pharmaceutical ingredient (API), rigorous validation of its enantiomeric composition is a regulatory and scientific necessity. An uncharacterized enantiomeric impurity could lead to reduced therapeutic effect, unforeseen side effects, or complex drug-drug interactions. Therefore, the choice of analytical methodology for determining enantiomeric excess must be both precise and robust.

Chromatographic Approaches: A Head-to-Head Comparison of Chiral HPLC and Chiral SFC

The direct separation of enantiomers is most commonly achieved through chiral chromatography. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. For Boc-alpha-(4-methylbenzyl)-DL-Pro-OH, both Chiral HPLC and Chiral SFC are powerful options, each with distinct advantages.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and widely accessible technique for enantiomeric separations. The choice of the chiral stationary phase is paramount for achieving resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for a broad range of chiral compounds, including N-protected amino acids and their derivatives.[1][2]

Causality in Method Development: The bulky 4-methylbenzyl group at the alpha-position of the proline ring in our target molecule necessitates a CSP that offers a combination of steric interactions, hydrogen bonding, and potential π-π interactions for effective chiral recognition. A column like the Chiralpak AD-H, an amylose-based CSP, is a strong candidate due to its proven success with other Boc-proline derivatives.[1] The mobile phase composition is critical; a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol allows for the fine-tuning of retention and selectivity. The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), can improve peak shape and resolution for acidic analytes like Boc-alpha-(4-methylbenzyl)-DL-Pro-OH by suppressing the ionization of the carboxylic acid group.[1][2]

-

Sample Preparation:

-

Prepare a stock solution of Boc-alpha-(4-methylbenzyl)-DL-Pro-OH at a concentration of 1 mg/mL in the mobile phase or a suitable solvent like isopropanol.

-

Prepare a racemic standard at the same concentration to confirm the retention times of both enantiomers.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane:Ethanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 90:10 v/v). Optimization of the ethanol percentage is crucial for achieving baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Inject the racemic standard to identify the retention times of the two enantiomers.

-

Inject the sample to be analyzed.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

-

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a "greener" and often faster alternative to HPLC.[3] It utilizes supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for higher flow rates and faster separations without a significant loss of resolution.[3][4]

Causality in Method Development: The principles of chiral recognition in SFC on polysaccharide-based CSPs are similar to those in HPLC. However, the mobile phase environment is significantly different. The use of CO₂ with a polar co-solvent (modifier) like methanol or ethanol creates a unique solvating environment. For Boc-proline derivatives, SFC can offer better resolution and shorter run times compared to HPLC.[2][4] The dominant interactions for chiral recognition in SFC may differ from HPLC, with hydrogen bonding playing a more significant role in retention rather than selectivity.[4] This can sometimes lead to changes in elution order between the two techniques.

-

Sample Preparation:

-

Prepare a stock solution of Boc-alpha-(4-methylbenzyl)-DL-Pro-OH at a concentration of 1 mg/mL in a suitable modifier, such as methanol or ethanol.

-

Prepare a racemic standard at the same concentration.

-

-

SFC System and Conditions:

-

SFC System: An analytical SFC system with a UV detector and back-pressure regulator.

-

Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Supercritical CO₂ and Methanol (e.g., 85:15 v/v).

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar.

-

Column Temperature: 40 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis:

-

Follow the same data analysis procedure as for Chiral HPLC.

-

Performance Comparison: HPLC vs. SFC

| Parameter | Chiral HPLC | Chiral SFC | Rationale & Insights |

| Resolution | Good to Excellent | Often Superior | The lower viscosity of the SFC mobile phase can lead to higher column efficiency and improved resolution.[4] |

| Analysis Time | 10-20 minutes | 2-5 minutes | Higher optimal flow rates in SFC significantly reduce run times. |

| Solvent Consumption | High (Hexane, Ethanol) | Low (Methanol/Ethanol) | SFC primarily uses CO₂, reducing the consumption of organic solvents, making it a "greener" technique. |

| Method Development | Can be time-consuming | Often faster due to rapid equilibration times. | |

| Cost | Lower initial instrument cost | Higher initial instrument cost | |

| Elution Order | May differ from SFC | May differ from HPLC | The different mobile phase environments can alter the chiral recognition mechanism.[4] |

Spectroscopic Approach: NMR for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be introduced to create diastereomeric species that will have distinct NMR signals. This can be achieved through two main strategies: the use of a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).

NMR with Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces a small difference in the chemical shifts (Δδ) of corresponding protons in the two enantiomers, allowing for their integration and the calculation of the enantiomeric excess.

Causality in Method Development: For Boc-alpha-(4-methylbenzyl)-DL-Pro-OH, a suitable CSA would need to interact with the molecule at or near the chiral center. Due to the presence of the carboxylic acid group, a chiral amine or alcohol could serve as an effective CSA through hydrogen bonding interactions. The choice of solvent is also critical, as it must not compete with the CSA for interaction with the analyte.

-

Sample Preparation:

-

Accurately weigh a sample of Boc-alpha-(4-methylbenzyl)-DL-Pro-OH (e.g., 10 mg) into an NMR tube.

-

Add a solution of a suitable CSA (e.g., (R)-1-phenylethylamine) in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆) in a stoichiometric amount (e.g., 1.0 to 1.2 equivalents).

-

Gently mix to ensure complete dissolution and complex formation.

-

-

NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Identify a well-resolved proton signal that shows splitting in the presence of the CSA. Protons on the Boc group or the benzyl group are potential candidates.

-

-

Data Analysis:

-

Integrate the two distinct peaks corresponding to the diastereomeric complexes.

-

Calculate the enantiomeric excess based on the ratio of the integrals.

-

NMR with Chiral Derivatizing Agents (CDAs)

CDAs react covalently with the analyte to form stable diastereomers.[5] This often results in larger chemical shift differences compared to CSAs, making quantification more straightforward. For an analyte with a carboxylic acid, a chiral alcohol or amine can be used as a CDA in the presence of a coupling agent.

Causality in Method Development: A key consideration when using a CDA is that the derivatization reaction must proceed to completion without any kinetic resolution or racemization of the analyte or the CDA.[5] The reaction with a CDA like (R)-1-phenylethylamine would convert the carboxylic acid of Boc-alpha-(4-methylbenzyl)-DL-Pro-OH into a pair of diastereomeric amides, which can then be readily distinguished by NMR.

-

Derivatization:

-

In a small vial, dissolve Boc-alpha-(4-methylbenzyl)-DL-Pro-OH (e.g., 20 mg) in a suitable anhydrous solvent (e.g., CH₂Cl₂).

-

Add a coupling agent (e.g., EDC or DCC).

-

Add an enantiomerically pure chiral amine or alcohol (e.g., (S)-1-phenylethylamine, >99% ee).

-

Allow the reaction to proceed to completion (monitor by TLC or LC-MS).

-

Work up the reaction to isolate the diastereomeric products.

-

-

NMR Analysis:

-

Dissolve the purified diastereomeric mixture in a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Integrate the well-resolved signals corresponding to each diastereomer.

-

Calculate the enantiomeric excess from the integral ratio.

-

Performance Comparison: CSA vs. CDA

| Parameter | NMR with CSA | NMR with CDA | Rationale & Insights |

| Sample Preparation | Simple mixing | Requires chemical reaction and purification | CDA methods are more labor-intensive and introduce potential sources of error. |

| Analysis Time | Fast | Slower (includes reaction time) | CSA is a "mix and measure" approach. |

| Chemical Shift Diff. (Δδ) | Generally small | Generally large | Covalent bond formation in CDA leads to more pronounced differences in the chemical environment. |

| Accuracy | Good, but can be affected by peak overlap | Potentially higher if reaction is clean | Larger Δδ from CDAs simplifies integration and improves accuracy. |

| Potential Issues | Peak broadening, small Δδ | Kinetic resolution, racemization during reaction, incomplete reaction | The integrity of the CDA method is entirely dependent on the fidelity of the derivatization step.[5] |

Conclusion and Recommendations

The validation of the enantiomeric excess of Boc-alpha-(4-methylbenzyl)-DL-Pro-OH is a critical step in ensuring its quality and suitability for pharmaceutical applications. The choice of analytical methodology should be guided by the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation.

-

For high-throughput screening and routine quality control , Chiral SFC is the recommended method due to its speed, superior resolution, and reduced environmental impact.

-

When SFC is unavailable, Chiral HPLC on a polysaccharide-based CSP provides a robust and reliable alternative, backed by a wealth of literature on similar compounds.

-

NMR spectroscopy , particularly with the use of Chiral Solvating Agents , serves as an excellent orthogonal method for confirmation. It is rapid, non-destructive, and provides structural information, making it ideal for verifying results from chromatographic methods or for rapid screening when method development for chromatography is not feasible. The use of Chiral Derivatizing Agents should be reserved for cases where CSA methods fail to provide adequate resolution.

Ultimately, a multi-faceted approach, potentially employing a primary chromatographic method (SFC or HPLC) and a confirmatory spectroscopic method (NMR), provides the highest level of confidence in the enantiomeric purity of this important chiral building block. This ensures the integrity of the downstream synthetic processes and the safety and efficacy of the final pharmaceutical products.

References

-

Zhao, Y., et al. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A, 1162(2), 169-174. [Link]

-

Zhao, Y., et al. (2008). Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography. Journal of Chromatography A, 1189(1-2), 245-253. [Link]

-

ResearchGate. (2025). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]

-

LCGC International. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

-

Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. [Link]

-

Ishihara, S., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. [Link]

-

Ilisz, I., et al. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 55-79. [Link]

-

De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-108. [Link]

-

Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 8. [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

-

ResearchGate. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

-

Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(7), 517-535. [Link]

Sources

- 1. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Personal protective equipment for handling Boc-alpha-(4-methylbenzyl)-DL-Pro-OH

Operational Philosophy: The "Defensive Handling" Protocol

As researchers, we often become complacent with "standard" reagents.[1] Boc-alpha-(4-methylbenzyl)-DL-Pro-OH (CAS: 351002-82-9) is a functionalized amino acid derivative.[1] While it does not carry the acute lethality of cyanides or osmium tetroxide, treating it casually is a procedural error that compromises both safety and data integrity.[1]

The addition of the 4-methylbenzyl group to the proline scaffold significantly increases the molecule's lipophilicity compared to standard Boc-Pro-OH.[1] This physical property implies a higher theoretical potential for dermal absorption.[1] Furthermore, as a solid intermediate, the primary vector for exposure is particulate inhalation and surface contamination during weighing.[1]

This guide moves beyond generic safety advice. It establishes a self-validating protection system designed to isolate the researcher from the variable risks of organic synthesis intermediates.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[1] Based on the structural class of Boc-protected amino acids and benzyl derivatives, the following hazard profile dictates our engineering controls:

-

Physical State: White to off-white powder.[1] Risk: Aerosolization during transfer.[1]

-

Chemical Hazards:

-

Skin/Eye Irritant (Category 2/2A): High probability of contact dermatitis or conjunctivitis upon exposure.[1]

-

STOT-SE 3: Respiratory tract irritation if dust is inhaled.[1]

-

Lipophilicity: The benzyl moiety facilitates interaction with skin lipids, potentially accelerating transdermal transport relative to polar amino acids.[1]

-

-

Reactivity: Stable, but incompatible with strong oxidizers and strong acids (which remove the Boc group, releasing isobutylene gas).

The PPE Matrix: Layered Defense System

The following specifications are non-negotiable for handling >50 mg of this compound.

| PPE Component | Material Specification | Standard (Min.) | Scientific Rationale |

| Primary Hand Protection | Nitrile Rubber (Accelerator-free preferred) | EN 374 / ASTM D6978 | Why Nitrile? Latex degrades rapidly in the presence of organic solvents (DCM, DMF) often used immediately after weighing this solid.[1] Nitrile offers superior chemical resistance to the lipophilic benzyl group.[1] |

| Glove Thickness | Minimum 0.11 mm (4-5 mil) | N/A | Thin "exam" gloves (3 mil) are insufficient for synthesis workflows where abrasion against glassware is common.[1] |

| Eye Protection | Safety Glasses w/ Side Shields OR Goggles | ANSI Z87.1+ / EN 166 | Criteria: Use glasses for standard handling.[1] Upgrade to Goggles if handling >1g or if the powder is noticeably electrostatic/fluffy, to prevent airborne particles from bypassing side shields.[1] |

| Respiratory | Fume Hood (Primary) or N95/P2 (Secondary) | NIOSH N95 / EN 149 FFP2 | Engineering Control First: Handling must occur inside a certified fume hood.[1] Respirators are only necessary if weighing outside a hood (strongly discouraged).[1] |

| Body Covering | Lab Coat (Cotton/Poly blend) + Closed-toe Shoes | Standard Lab Safety | Synthetic fibers can melt if a fire occurs; cotton blends provide a buffer.[1] Long sleeves are critical to prevent wrist exposure between glove and cuff.[1] |

Operational Workflow: The "Zero-Track" Protocol[1]

The goal of this workflow is to prevent "tracking"—the migration of chemical dust from the balance to the bench, doorknobs, and keyboards.

Phase 1: Preparation (The "Clean" Zone)[1]

-

Static Check: If the powder clings to the spatula, use an ionizing fan or anti-static gun.[1] Static is the primary cause of weighing spills.[1]

-

Glove Inspection: Inflate gloves slightly to check for pinholes before donning.[1]

-

Double-Gloving: Recommended if you will be dissolving the solid in DCM or DMF immediately after weighing.[1]

Phase 2: The Transfer (The "Hot" Zone)

-

Location: All weighing must occur inside a chemical fume hood or a vented balance enclosure.

-

Technique: Use a disposable weighing boat. Never weigh directly into a flask with a narrow neck, as this increases spill risk.[1]

Phase 3: Decontamination (The Exit Strategy)[1]

-

Wipe Down: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by an ethanol wipe.[1]

-

Doffing: Remove outer gloves inside the hood before touching the sash or other equipment.[1]

Visualization: Logic Flow for Safe Handling[1]

The following diagram illustrates the decision-making process and safety barriers required for this workflow.

Figure 1: Decision logic and operational flow for handling Boc-alpha-(4-methylbenzyl)-DL-Pro-OH, emphasizing the escalation of PPE based on quantity and dust potential.

Disposal & Emergency Response

Proper disposal is the final step of the safety lifecycle.[1] Improper disposal of Boc-protected amino acids can lead to unexpected reactions in waste drums (e.g., deprotection and gas evolution if mixed with acids).[1]

Disposal Protocol

-

Solid Waste: Excess powder and contaminated weighing boats must be placed in a container labeled "Hazardous Waste - Solid Organic." [1]

-

Do not dispose of in general trash.[1]

-

-

Liquid Waste: If dissolved, dispose of in "Organic Solvents - Halogenated" (if DCM is used) or "Non-Halogenated" (if Ethyl Acetate/DMF is used).[1]

-

Segregation: STRICTLY segregate from acidic waste streams (e.g., TFA, HCl) to prevent the removal of the Boc group and release of isobutylene gas within the waste container.[1]

Emergency Procedures

-

Skin Contact: Brush off loose powder before wetting the skin (to prevent increasing absorption area).[1] Wash with soap and water for 15 minutes.[1]

-

Eye Contact: Flush immediately at an eyewash station for 15 minutes.[1] Hold eyelids open.

-

Spill (<10g):

References

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Boc-alpha-(4-methylbenzyl)-DL-Pro-OH. Retrieved from

-

Thermo Fisher Scientific. (2024).[1] Glove Selection Guide for Organic Chemicals. Retrieved from [1]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.